An In-depth Technical Guide to the Physical Properties of 3-Amino-5-bromothiophene-2-carbonitrile
An In-depth Technical Guide to the Physical Properties of 3-Amino-5-bromothiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-bromothiophene-2-carbonitrile is a substituted thiophene, a class of heterocyclic compounds recognized for its significant role as a versatile building block in medicinal chemistry and materials science. The unique arrangement of an amino group, a bromo substituent, and a cyano group on the thiophene ring imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of more complex molecular architectures. Thiophene-containing compounds are integral to the development of various therapeutic agents, including antimicrobial and anti-inflammatory drugs, as well as materials for organic electronics.[1][2][3] This guide provides a comprehensive overview of the core physical properties of 3-Amino-5-bromothiophene-2-carbonitrile, outlines standard methodologies for their experimental determination, and discusses the compound's scientific context.
Core Compound Identification
A precise understanding of a compound's identity is foundational to any scientific investigation. The following table summarizes the key identifiers for 3-Amino-5-bromothiophene-2-carbonitrile.
| Identifier | Value | Source |
| CAS Number | 1017789-14-8 | [4] |
| Molecular Formula | C₅H₃BrN₂S | [4] |
| Molecular Weight | 203.06 g/mol | [4] |
| Canonical SMILES | N#CC1=C(N)C=C(Br)S1 | |
| InChI Key | InChI=1S/C5H3BrN2S/c6-4-1-5(7)10-4-2-8/h1H,(H2,7,9) |
Physical Properties Profile
The physical properties of a compound are critical for its handling, purification, formulation, and for predicting its behavior in various chemical and biological systems. While specific experimentally determined data for 3-Amino-5-bromothiophene-2-carbonitrile is not widely published, this section presents a template for its physical property profile. The values for related compounds suggest it is a solid at room temperature.[5] Researchers should determine these properties for each new batch to ensure consistency and purity.
| Physical Property | Experimental Value | Notes and Significance |
| Appearance | To be determined | The color and form (crystalline, powder) are basic indicators of purity. |
| Melting Point | To be determined | A sharp melting point range is a key indicator of a pure crystalline solid. |
| Boiling Point | To be determined | Likely to decompose at higher temperatures under atmospheric pressure. |
| Density | To be determined | Useful for solvent selection and reaction setup. |
| Solubility | To be determined | Crucial for selecting appropriate solvents for reactions, purification, and analysis. |
| Storage Conditions | Store at 2-8°C, in a dark place, under an inert atmosphere. | Recommended to prevent degradation. |
Experimental Protocols for Physical Property Determination
The following section details standard, reliable methods for determining the key physical properties of 3-Amino-5-bromothiophene-2-carbonitrile in a research setting.
Melting Point Determination (Capillary Method)
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Rationale: This method provides a sharp, reproducible melting point range, which is a primary indicator of the purity of a crystalline solid. A broad melting range often suggests the presence of impurities.
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Protocol:
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Ensure the sample is completely dry by placing it under a high vacuum for several hours.
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Finely crush a small amount of the crystalline solid.
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Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in a calibrated melting point apparatus.
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Heat the sample at a rate of 10-15 °C per minute initially.
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Observe the sample closely as the temperature approaches the expected melting point.
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When the first signs of melting are observed, slow the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
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Solubility Assessment
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Rationale: Understanding the solubility profile is essential for choosing appropriate solvents for synthesis, recrystallization, chromatography, and biological assays.
-
Protocol:
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Add approximately 10 mg of 3-Amino-5-bromothiophene-2-carbonitrile to a small test tube.
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Add 1 mL of a selected solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) to the test tube.
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Vortex or shake the mixture vigorously for 1-2 minutes.
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Observe the mixture. If the solid has completely dissolved, it is considered soluble.
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If the solid has not dissolved, gently heat the mixture to see if solubility increases with temperature.
-
Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent at room temperature and with heating.
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Spectroscopic Characterization
Spectroscopic data provides a detailed fingerprint of the molecular structure, confirming the identity and purity of the compound. While specific spectra for 3-Amino-5-bromothiophene-2-carbonitrile are available from commercial suppliers upon request, the following outlines the expected features and the methods for their acquisition.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected to show signals for the amino protons and the single proton on the thiophene ring. The chemical shifts and coupling constants will be characteristic of the substituted thiophene structure.
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¹³C NMR: Will show distinct signals for each of the five carbon atoms in the molecule, including the carbon of the nitrile group.
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-
Infrared (IR) Spectroscopy:
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Key expected peaks include:
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N-H stretching vibrations for the amino group (typically in the range of 3300-3500 cm⁻¹).
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C≡N stretching vibration for the nitrile group (around 2220-2260 cm⁻¹).
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C=C and C-S stretching vibrations characteristic of the thiophene ring.
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-
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Mass Spectrometry (MS):
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Will determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (203.06 g/mol ), as well as a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).
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Synthesis and Significance
Substituted 2-aminothiophenes like 3-Amino-5-bromothiophene-2-carbonitrile are commonly synthesized via the Gewald reaction .[6][7][8] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[6][7][8] The versatility of the Gewald reaction allows for the creation of a diverse library of thiophene derivatives by varying the starting materials.[2][8]
The strategic placement of the amino, bromo, and nitrile functional groups makes this compound a highly valuable intermediate:
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The amino group can be readily derivatized to form amides, sulfonamides, and other functional groups.
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The bromo substituent serves as a handle for cross-coupling reactions (e.g., Suzuki, Stille), enabling the introduction of various aryl or alkyl groups.
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The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further pathways for molecular elaboration.
This trifunctional nature allows for a stepwise and controlled synthesis of complex molecules, which is a significant advantage in the multi-step processes common in drug discovery and development.
Diagrams
The following diagrams illustrate key conceptual workflows relevant to the study of 3-Amino-5-bromothiophene-2-carbonitrile.
Caption: Conceptual workflow for the synthesis of the target compound via the Gewald reaction.
Caption: Workflow for the experimental determination of physical and spectroscopic properties.
References
-
Gewald reaction - Wikipedia. (URL: [Link])
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Gewald Reaction - Organic Chemistry Portal. (URL: [Link])
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A green chemistry approach to gewald reaction - Der Pharma Chemica. (URL: [Link])
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1017789-14-8|3-Amino-5-bromothiophene-2-carbonitrile|BLD Pharm [bldpharm.com]
- 5. Methyl 3-amino-5-bromothiophene-2-carboxylate | CymitQuimica [cymitquimica.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. derpharmachemica.com [derpharmachemica.com]
